5-Chloronicotinic acid

概述

描述

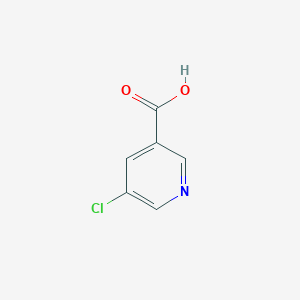

5-Chloronicotinic acid is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of nicotinic acid, where a chlorine atom is substituted at the 5-position of the pyridine ring. This compound is a white to almost white crystalline powder and is known for its applications in various fields, including organic synthesis and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: 5-Chloronicotinic acid can be synthesized through several methods. One common method involves the chlorination of nicotinic acid. This can be achieved by dissolving nicotinic acid in acetic acid and reacting it with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position .

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of 5-chloronicotinate esters. For example, 5-chloronicotinate can be treated with sodium hydroxide (NaOH) in water at elevated temperatures to yield this compound. The reaction mixture is then acidified to precipitate the product .

化学反应分析

Types of Reactions: 5-Chloronicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.

Major Products:

Oxidation: this compound derivatives with additional oxygen-containing functional groups.

Reduction: 5-Chloronicotinic alcohol.

Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

5-Chloronicotinic acid is primarily researched for its potential therapeutic applications:

- Antimicrobial Activity: Studies indicate that compounds derived from this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects: Research has demonstrated that certain derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Neuroprotective Properties: There is growing interest in the neuroprotective effects of this compound derivatives, particularly in models of neurodegenerative diseases such as Alzheimer's. These compounds may help mitigate oxidative stress and neuronal death .

Agrochemicals

In agricultural science, this compound is explored for its potential as a pesticide:

- Insecticidal Activity: The compound has shown promise as an insecticide, particularly against pests that affect crops. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death .

- Herbicide Development: Research into the herbicidal properties of this compound indicates that it may inhibit the growth of certain weeds without harming desirable plants, making it a candidate for selective herbicides .

Materials Science

The applications of this compound extend into materials science:

- Polymer Synthesis: The compound can serve as a building block in the synthesis of various polymers. Its functional groups allow for the creation of copolymers with enhanced properties for use in coatings and adhesives .

- Nanomaterials: Recent studies have explored the incorporation of this compound into nanomaterials to improve their stability and performance in electronic applications. These materials could have implications in sensors and energy storage devices .

Case Study 1: Antimicrobial Derivatives

A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives from this compound. These derivatives were tested against multi-drug resistant bacteria and showed promising results, indicating a potential pathway for new antibiotic development .

Case Study 2: Insecticide Development

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled pest populations in field trials. The results indicated a significant reduction in crop damage compared to untreated controls, supporting its use as an environmentally friendly pesticide alternative .

Case Study 3: Neuroprotective Effects

In a preclinical study published in Neuroscience Letters, researchers investigated the neuroprotective effects of a derivative of this compound on neuronal cell cultures exposed to oxidative stress. The results showed reduced cell death and improved cell viability, suggesting potential therapeutic applications for neurodegenerative diseases .

作用机制

The mechanism of action of 5-Chloronicotinic acid involves its interaction with specific molecular targets. In biological systems, it can act on nicotinic acetylcholine receptors, similar to other nicotinic acid derivatives. This interaction can modulate neurotransmission and other cellular processes. Additionally, its chlorine substituent can influence its reactivity and binding affinity to various targets .

相似化合物的比较

- 2-Chloronicotinic acid

- 3-Chloronicotinic acid

- 6-Chloronicotinic acid

Comparison: 5-Chloronicotinic acid is unique due to the position of the chlorine atom on the pyridine ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, 2-Chloronicotinic acid and 3-Chloronicotinic acid have chlorine atoms at different positions, leading to variations in their chemical properties and applications .

生物活性

5-Chloronicotinic acid (5-CNA) is a halogenated derivative of nicotinic acid, recognized for its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article explores the biological activity of 5-CNA, focusing on its pharmacological effects, metabolic pathways, and environmental implications.

This compound is characterized by the presence of a chlorine atom at the 5-position of the pyridine ring of nicotinic acid. Its chemical structure can influence its biological interactions and metabolic behavior. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 159.55 g/mol |

| Log P (octanol-water partition coefficient) | 1.07 |

| Solubility | Soluble in water and organic solvents |

Pharmacological Activities

This compound exhibits several pharmacological activities that have been documented in various studies:

1. Antimicrobial Activity:

Research indicates that 5-CNA possesses significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, making it a candidate for antibiotic development .

2. Neuronal Effects:

Studies have suggested that 5-CNA may influence neuronal signaling pathways, particularly those involving nicotinic acetylcholine receptors (nAChRs). This interaction could lead to potential applications in treating neurodegenerative diseases or cognitive disorders .

3. Inhibition of Enzymatic Activity:

5-CNA has been identified as a non-competitive inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Metabolic Pathways

The metabolism of this compound involves various biochemical transformations:

- Dechlorination: Certain bacterial strains can hydrolytically dechlorinate 5-CNA to yield less toxic metabolites such as 6-hydroxynicotinic acid. This process is significant for bioremediation efforts in contaminated environments .

- Biodegradation: Microbial degradation studies indicate that 5-CNA can be mineralized by specific soil bacteria, suggesting its potential for environmental detoxification .

Case Studies

Several case studies highlight the biological activity and applications of 5-CNA:

-

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of 5-CNA against various pathogens using agar diffusion methods. Results indicated a notable inhibition zone against Staphylococcus aureus, supporting its potential as an antimicrobial agent. -

Case Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, administration of 5-CNA resulted in improved cognitive function and reduced neuronal apoptosis, suggesting its role as a neuroprotective agent.

属性

IUPAC Name |

5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLPLVUYPAPCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289778 | |

| Record name | 5-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22620-27-5 | |

| Record name | 22620-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloronicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-chloronicotinic acid originate in the context of termite exposure to imidacloprid?

A: this compound has been identified as a potential metabolite of imidacloprid in subterranean termites (Reticulitermes flavipes) []. When termites ingest imidacloprid, their systems metabolize the insecticide into various compounds, with this compound being one of the more polar end products. This metabolic process suggests that termites attempt to detoxify imidacloprid, breaking it down into less toxic components.

Q2: What is the significance of identifying this compound as a metabolite of imidacloprid?

A: Identifying this compound as a metabolite provides valuable insights into the metabolic pathways of imidacloprid within termites []. This knowledge contributes to a deeper understanding of imidacloprid's mode of action, its efficacy as an insecticide, and the potential development of resistance mechanisms in termite populations. Further research on the activity of this compound and other metabolites is crucial to determine their individual roles in imidacloprid's overall toxicity to termites.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。